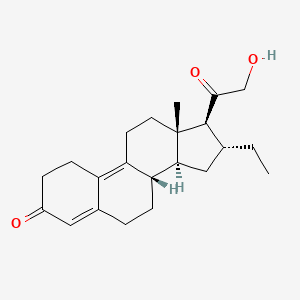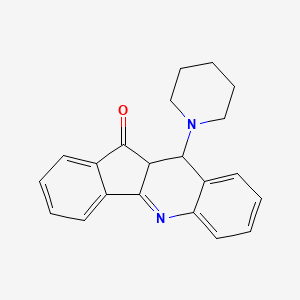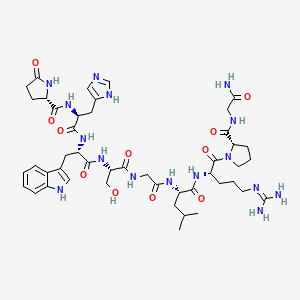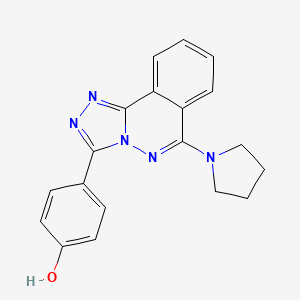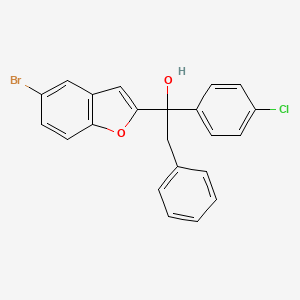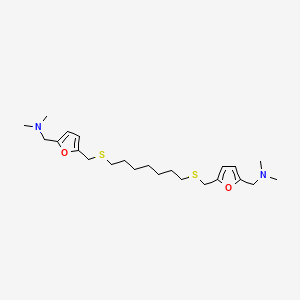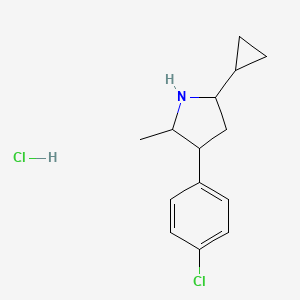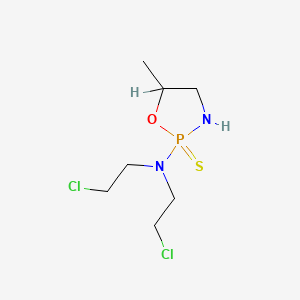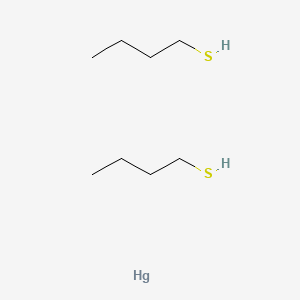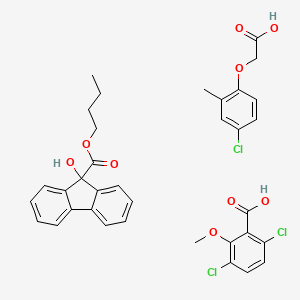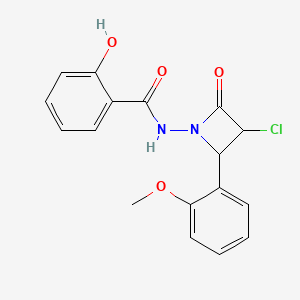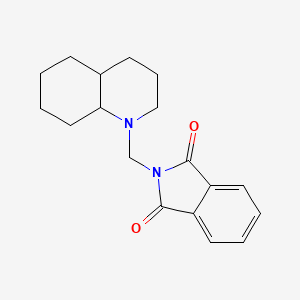
N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves several steps. One common synthetic route includes the reaction of 3-cyclopropylbenzaldehyde with tetrahydro-2H-pyran-4-ol under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve efficiency and cost-effectiveness.
化学反应分析
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol can be compared with other similar compounds, such as:
3-Cyclopropylbenzaldehyde: A precursor in the synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol.
Tetrahydro-2H-pyran-4-ol: Another precursor used in the synthesis.
Cyclopropylphenyl derivatives:
The uniqueness of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol lies in its specific structural properties and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
94263-01-1 |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h2-3,8-9,13,16H,1,4-7,10-12H2 |
InChI 键 |
RYFRJGCNSLSIEB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CCCN2CN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


